molecular formula C22H27N5O3S B2767406 N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797852-28-8

N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No. B2767406
CAS RN: 1797852-28-8
M. Wt: 441.55
InChI Key: NBCSKTKPOPUXRA-UHFFFAOYSA-N
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Description

N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a useful research compound. Its molecular formula is C22H27N5O3S and its molecular weight is 441.55. The purity is usually 95%.
BenchChem offers high-quality N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

The synthesis of compounds structurally related to N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide often aims to explore their potential medicinal properties. For instance, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs, including N-hydroxy methyl derivatives, highlight the approach of modifying existing molecules to improve or discover new therapeutic effects (Rajasekaran, Sivakumar, & Jayakar, 1999). Similarly, novel piperidine derivatives have been synthesized and evaluated for anti-acetylcholinesterase activity, indicating the potential of such compounds in the treatment of conditions like Alzheimer's disease (Sugimoto et al., 1990).

Biochemical and Pharmacological Research

In the biochemical domain, studies on sulfur-nitrogen chemistry have provided insights into the synthesis and functional applications of sulfur-nitrogen compounds, including those related to the chemical structure . This research is pivotal in understanding the chemical properties and reactions of such compounds, which can be leveraged to develop new drugs or materials (Davis, 2006).

Neurological Applications

The development of PET imaging agents targeting specific receptors in the brain, such as the macrophage colony-stimulating factor 1 receptor (CSF1R), involves complex organic molecules that might share similarities with the compound . Such agents are valuable for studying neuroinflammation and its role in various neuropsychiatric disorders (Horti et al., 2019).

Anticancer and Anti-angiogenic Research

Compounds with structural features similar to N-(4-(N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide have been explored for their potential anticancer properties. For example, the synthesis and anti-angiogenic activity of novel derivatives have been studied to understand their efficacy in inhibiting cancerous growth by targeting blood vessel formation (Kambappa et al., 2017).

properties

IUPAC Name

N-[4-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O3S/c1-3-21(28)26-19-6-7-20(16(2)13-19)31(29,30)25-15-17-8-11-27(12-9-17)22-18(14-23)5-4-10-24-22/h4-7,10,13,17,25H,3,8-9,11-12,15H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCSKTKPOPUXRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=C(C=CC=N3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.